1-(4-Bromophenyl)-3-ethylurea
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Overview
Description
Synthesis Analysis
The synthesis of brominated aromatic compounds often involves halogenation reactions, as seen in the synthesis of Ethyl 2-(4-Bromomethylphenyl)propionate, where a Friedel-Crafts reaction followed by bromination is employed . Similarly, 1-(4-Bromophenyl)-3-ethylurea could be synthesized through a halogenation reaction of the corresponding phenyl compound, followed by the introduction of the urea moiety.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is characterized by the presence of a bromine atom attached to the aromatic ring, which can significantly influence the electronic properties of the molecule. For example, the crystal structures of related compounds have been determined by X-ray diffraction, revealing the conformation and spatial arrangement of the functional groups . The structure of 1-(4-Bromophenyl)-3-ethylurea would likely show similar characteristics, with the bromine atom affecting the electron distribution and the urea group contributing to the planarity of the molecule.
Chemical Reactions Analysis
Brominated compounds are known to participate in various chemical reactions, often serving as intermediates in organic synthesis. The presence of the bromine atom makes them suitable for further functionalization through nucleophilic substitution reactions, as indicated by the study of the molecular ion of 3-phenyl-1-bromopropane and its reaction behavior . The urea moiety in 1-(4-Bromophenyl)-3-ethylurea would also be reactive, potentially engaging in hydrogen bonding and other non-covalent interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds and urea derivatives are influenced by their molecular structure. The presence of the bromine atom imparts significant mass and can affect the compound's boiling and melting points. The urea group is known for its ability to form hydrogen bonds, which can affect solubility and melting points. For instance, the vibrational properties of similar compounds have been studied using spectroscopic techniques, providing insights into the bonding and functional groups present .
Scientific Research Applications
Structure and Physicochemical Properties
- The study of regioselectivity in cyclization reactions involving thiourea derivatives, including those similar to 1-(4-Bromophenyl)-3-ethylurea, is essential for understanding the formation of potential drugs. This is achieved through physical and physicochemical methods, including 1 H NMR spectroscopy and X-ray analysis (Perekhoda et al., 2017).
- Crystal structure studies, such as those on metobromuron (a phenylurea herbicide), provide insights into the molecular arrangement and interactions, contributing to the understanding of similar compounds like 1-(4-Bromophenyl)-3-ethylurea (Kang et al., 2015).
Biological Activities and Applications
- Research on succinimide derivatives similar to 1-(4-Bromophenyl)-3-ethylurea shows promising in vitro antifungal activities, indicating the potential of these compounds in antifungal applications (Cvetković et al., 2019).
- Enantioselective biocatalytic processes involving derivatives of bromophenyl, akin to 1-(4-Bromophenyl)-3-ethylurea, highlight their potential in producing enantiomerically pure compounds, important in medicinal chemistry (Gill et al., 2007).
Synthetic and Chemical Properties
- Studies on the synthesis of novel pyrazoline derivatives, including compounds similar to 1-(4-Bromophenyl)-3-ethylurea, demonstrate their efficacy as inhibitor compounds and potential in medicinal applications (Turkan et al., 2019).
- Research on the synthesis and characterization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, similar to 1-(4-Bromophenyl)-3-ethylurea, contributes to the understanding of their chemical and physical properties, important for various industrial applications (Sapnakumari et al., 2014).
Safety And Hazards
The safety and hazards associated with “1-(4-Bromophenyl)-3-ethylurea” are not well-documented in the literature. However, bromophenyl compounds can be harmful if swallowed, in contact with skin, or if inhaled101112.
Future Directions
The future directions for research on “1-(4-Bromophenyl)-3-ethylurea” are not explicitly mentioned in the literature. However, bromophenyl and ethylurea compounds are of interest in various fields, including medicinal chemistry and materials science1314. Further research could explore the potential applications of “1-(4-Bromophenyl)-3-ethylurea” in these areas.
properties
IUPAC Name |
1-(4-bromophenyl)-3-ethylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-2-11-9(13)12-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNDEIBZUWFUQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-ethylurea | |
CAS RN |
82745-18-4 |
Source
|
Record name | 1-(4-BROMOPHENYL)-3-ETHYLUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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